molecular formula C19H17F2N3O3S2 B2632073 N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941967-14-2

N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No. B2632073
CAS RN: 941967-14-2
M. Wt: 437.48
InChI Key: OERLREOBNBVYKR-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17F2N3O3S2 and its molecular weight is 437.48. The purity is usually 95%.
The exact mass of the compound N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Screening

Thiazole derivatives, including N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide, have been extensively studied due to their diverse chemical activity and significant biological activities. These activities include antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory properties. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria and demonstrated antifungal activity. The specific compound , due to its structural characteristics, could potentially exhibit similar biological activities (Mhaske et al., 2011).

Aldose Reductase Inhibition and Antioxidant Activity

Related thiazole derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in long-term diabetic complications. These derivatives exhibit potent antioxidant potential and can be integral in designing treatments for chronic diabetic complications (Alexiou & Demopoulos, 2010).

Photophysical Properties

The study of thiazole derivatives also extends to their photophysical properties. These properties are crucial in applications such as the sensing of hazardous compounds, biomolecular sciences, and material sciences. The presence of sulfur-containing functional groups in these compounds can significantly affect their electronic structures, influencing their potential applications in these fields (Murai, Furukawa & Yamaguchi, 2018).

Antimicrobial Agents

Compounds derived from similar thiazole structures have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies highlight the potential of thiazole derivatives as effective antimicrobial agents, which could include N-(2,6-difluorobenzyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide (Jadhav et al., 2017).

Fungicidal Activity

Specific thiazole carboxamides have been synthesized and shown to have high fungicidal activity, especially against certain strains of fungi. This suggests that related compounds, including the one , could be explored for similar fungicidal properties (Li Wei, 2012).

Synthesis and Anticancer Activity

Novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. These studies provide a basis for further investigation into the anticancer potential of related thiazole derivatives (Cai et al., 2016).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S2/c1-11-6-8-13(9-7-11)29(26,27)24-19-23-12(2)17(28-19)18(25)22-10-14-15(20)4-3-5-16(14)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERLREOBNBVYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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